5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidin-2-one
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Overview
Description
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidin-2-one: is a complex organic compound that features a unique combination of isoquinoline, piperidine, and pyrrolidinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and piperidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include:
Isoquinoline derivatives: Prepared through Pictet-Spengler reactions or Bischler-Napieralski cyclization.
Piperidine derivatives: Synthesized via reductive amination or Mannich reactions.
Coupling reagents: Such as carbodiimides (e.g., DCC) or phosphonium salts (e.g., PyBOP) to facilitate the formation of amide bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidin-2-one undergoes various chemical reactions, including:
Oxidation: The isoquinoline and piperidine rings can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, and alcohols.
Major Products Formed
N-oxides: Formed from oxidation reactions.
Alcohols: Resulting from reduction of carbonyl groups.
Substituted derivatives: Produced through nucleophilic substitution reactions.
Scientific Research Applications
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidin-2-one has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Pharmacology: Studied for its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: Used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: Explored for its potential use in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoquinoline and piperidine moieties may bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidin-2-one: shares structural similarities with other isoquinoline and piperidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of isoquinoline, piperidine, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This structural arrangement allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinoline-2-carbonyl)-1-[3-(2-oxopyrrolidin-1-yl)propyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c26-20-7-3-11-23(20)12-4-13-24-16-19(8-9-21(24)27)22(28)25-14-10-17-5-1-2-6-18(17)15-25/h1-2,5-6,19H,3-4,7-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDQURJCYLFKEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC(CCC2=O)C(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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